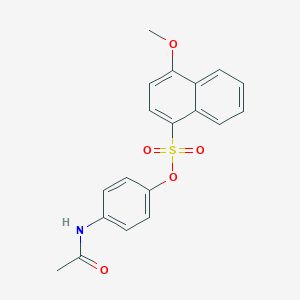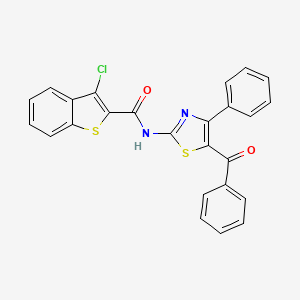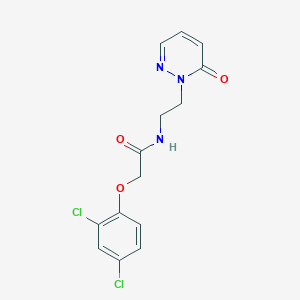![molecular formula C19H20BrN3O3 B2451011 1-(4-Bromo-3-methylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894020-92-9](/img/structure/B2451011.png)
1-(4-Bromo-3-methylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-3-methylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea, also known as BRD73954, is a small molecule inhibitor that has been widely used in scientific research to investigate the function of various proteins and enzymes. This compound has shown significant potential in the field of drug discovery and development, and its synthesis, mechanism of action, and biochemical and physiological effects have been extensively studied.
Aplicaciones Científicas De Investigación
Crystallography and Structural Analysis
Crystal Structure of Metobromuron The compound showcases its importance in crystallography, where its structural analysis reveals insights into intermolecular interactions. The study by Kang et al. (2015) on metobromuron, a phenylurea herbicide, illustrates the dihedral angle between the urea group and the bromophenyl ring, contributing to our understanding of molecular geometry and interactions within crystals. This information is crucial for the design of new herbicides and understanding their mode of action at the molecular level (Kang, Kim, Kwon, & Kim, 2015).
Pharmacology and Biochemistry
Inhibitors of Glycolic Acid Oxidase The compound's utility extends into pharmacology, where derivatives are explored for their inhibitory effects on enzymes like glycolic acid oxidase (GAO), as demonstrated by Rooney et al. (1983). Such studies contribute to the development of therapeutic agents against conditions like Primary Hyperoxaluria, a rare kidney stone disease caused by the overproduction of oxalate (Rooney, Randall, Streeter, Ziegler, Cragoe, Schwam, Michelson, Williams, Eichler, Duggan, Ulm, & Noll, 1983).
Neuroscience
Orexin-1 Receptor Mechanisms on Compulsive Food Consumption In neuroscience, the compound's derivatives are pivotal in studying the orexin-1 receptor mechanisms in compulsive food consumption, providing insights that could lead to new treatments for binge eating disorders and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
Antimicrobial Research
Antimicrobial Evaluation of Novel Imidazole Ureas Research by Rani et al. (2014) on novel derivatives showcases the antimicrobial potential of such compounds, indicating their significance in developing new antimicrobial agents against resistant strains of bacteria and fungi (Rani, Praveena, Spoorthy, & Ravindranath, 2014).
Anticancer Agents
New Series of Anticancer Agents Furthermore, the compound's relevance in oncology is highlighted through its role in the synthesis and evaluation of new anticancer agents, where derivatives exhibit significant antiproliferative effects on various cancer cell lines, pointing towards their potential as therapeutic agents in cancer treatment (Feng et al., 2020).
Propiedades
IUPAC Name |
1-(4-bromo-3-methylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3O3/c1-12-8-13(6-7-17(12)20)21-19(25)22-14-9-18(24)23(11-14)15-4-3-5-16(10-15)26-2/h3-8,10,14H,9,11H2,1-2H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNQXZHOBFVDNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-3-methylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]quinoline](/img/structure/B2450928.png)

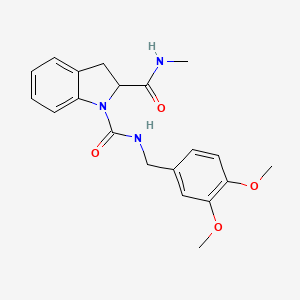

![ethyl 4-[2-(4-chlorophenyl)-4,6-dioxo-3-thien-2-ylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B2450936.png)
![2-phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)butan-1-one](/img/structure/B2450937.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2,2-diphenylacetamide](/img/structure/B2450938.png)

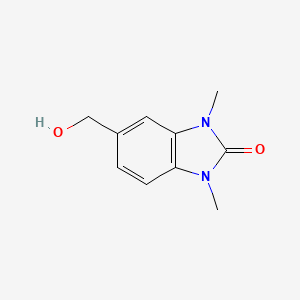
![5-Amino-3-[2-(dimethylamino)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2450941.png)
